trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate
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Overview
Description
trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate: is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is a colorless liquid that is used as an intermediate in the synthesis of organic compounds and as a raw material for pesticides, particularly in agriculture and horticulture .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate can be synthesized through an alkylation reaction. The process involves reacting ethyl 2-bromoacetate with toluene , followed by a cyclopropanation reaction to obtain the desired product .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Used as a raw material for the production of pesticides, particularly in agriculture and horticulture
Mechanism of Action
The mechanism of action of trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- Ethyl 2-(3-methylphenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate
Uniqueness: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate is unique due to its specific structural configuration and the presence of the O-tolyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pesticide production .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-7-5-4-6-9(10)2/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
DSCOQCBAVINWIM-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2C |
Origin of Product |
United States |
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